Superior GnRH Receptor Binding Affinity Relative to Native Hormone
Deslorelin exhibits markedly higher binding affinity for the GnRH receptor compared to endogenous GnRH. This enhanced affinity is a direct consequence of structural modifications at positions 6 and 10 of the nonapeptide sequence [1]. The equilibrium dissociation constant (Kd) for deslorelin at the human GnRH1 receptor is 0.1 nM (pKd = 10), as determined by radioligand binding assays [2]. While head-to-head Kd values for all GnRH agonists against the identical assay are not uniformly available, buserelin exhibits a Kd range of 0.25–1.0 nM in CHO and alphaT3-1 cell systems [3]. This class-level inference positions deslorelin among the highest-affinity GnRH agonists characterized to date.
| Evidence Dimension | GnRH receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.1 nM (pKd = 10) |
| Comparator Or Baseline | Buserelin: 0.25–1.0 nM (range); Endogenous GnRH: not explicitly stated but substantially higher Kd (lower affinity) |
| Quantified Difference | Deslorelin Kd is 2.5- to 10-fold lower (higher affinity) than buserelin; exact fold difference vs endogenous GnRH not directly comparable due to assay differences |
| Conditions | Human GnRH1 receptor radioligand binding assay (GtoPdb) [2]; buserelin data from CHO/alphaT3-1 cell systems [3] |
Why This Matters
Higher receptor binding affinity translates to greater potency at lower systemic concentrations, enabling sustained pharmacological effects from small implant doses.
- [1] Vetpharm. Wirkstoff: Deslorelin. Universität Zürich. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. deslorelin ligand activity chart. GnRH1 receptor, human. View Source
- [3] ScienceDirect. Buserelin: Receptor Binding. Accessed 2026. View Source
